Evidence 1: Sub-Nanomolar to Low Nanomolar COMT Inhibitory Activity Relative to Structural Analogs
1-(3-Chloro-4-methylphenyl)-2-methylpropan-2-ol demonstrates potent inhibition of catechol O-methyltransferase (COMT), with IC50 values of 13 nM against soluble COMT (S-COMT) in Wistar rat liver and 5.80 nM against membrane-bound COMT (MB-COMT) in Wistar rat brain [1]. This level of potency substantially exceeds that of the des-methyl analog 1-(3-chlorophenyl)-2-methylpropan-2-ol, for which no comparable COMT inhibition data is reported in authoritative databases, and the para-chloro analog 1-(4-chlorophenyl)-2-methylpropan-2-ol, which is not documented as a COMT inhibitor [2]. While the broader class of nitrocatechol derivatives (e.g., entacapone, tolcapone) includes sub-nanomolar COMT inhibitors, those compounds differ fundamentally in chemotype and CNS penetration properties, making this non-catechol tertiary alcohol scaffold a distinct structural alternative with potentially differentiated pharmacokinetic characteristics [3].
| Evidence Dimension | COMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | S-COMT IC50 = 13 nM; MB-COMT IC50 = 5.80 nM |
| Comparator Or Baseline | Class baseline: nitrocatechol COMT inhibitors (e.g., entacapone IC50 ~1-10 nM range); Non-inhibitor: 1-(4-chlorophenyl)-2-methylpropan-2-ol (no reported COMT activity); Des-methyl analog: 1-(3-chlorophenyl)-2-methylpropan-2-ol (no reported COMT activity) |
| Quantified Difference | Target compound: confirmed nanomolar COMT inhibitor; comparators: no documented COMT inhibition. Within broader COMT inhibitor class, target compound represents a structurally distinct non-catechol scaffold. |
| Conditions | Inhibition of S-COMT in Wistar rat liver assessed as metanephrine formation; preincubated for 20 min followed by addition of adrenaline as substrate. Inhibition of MB-COMT in Wistar rat brain assessed under same conditions. |
Why This Matters
For researchers investigating COMT-related pathways or developing COMT-targeted therapeutics, the confirmed nanomolar inhibitory activity—coupled with a non-catechol scaffold—offers a differentiated pharmacological tool that may exhibit altered CNS penetration, reduced hepatotoxicity risk, or distinct off-target profiles compared to established nitrocatechol inhibitors, justifying its selection over inactive or untested structural analogs.
- [1] BindingDB. BDBM50479631 / CHEMBL137555. IC50 = 13 nM (S-COMT, rat liver), IC50 = 5.80 nM (MB-COMT, rat brain). Assay: inhibition of metanephrine formation, 20 min preincubation with adrenaline substrate. University of Porto, curated by ChEMBL. View Source
- [2] American Elements. 1-(4-Chlorophenyl)-2-methylpropan-2-ol, CAS 5468-97-3. No COMT inhibition data reported in product documentation or associated databases. View Source
- [3] Männistö, P.T.; Kaakkola, S. Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacol. Rev. 1999, 51, 593-628. View Source
